molecular formula C8H7NS2 B13969706 5-(Methylsulfanyl)-1,3-benzothiazole CAS No. 500588-69-2

5-(Methylsulfanyl)-1,3-benzothiazole

Cat. No.: B13969706
CAS No.: 500588-69-2
M. Wt: 181.3 g/mol
InChI Key: PBVWRZCQZJRSAX-UHFFFAOYSA-N
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Description

Benzothiazole, 5-(methylthio)- is a derivative of benzothiazole, an aromatic heterocyclic compound. This compound is characterized by the presence of a benzene ring fused to a thiazole ring, with a methylthio group attached at the 5-position. Benzothiazole derivatives are known for their diverse biological and pharmacological activities, making them significant in various fields of research and industry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 5-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Reduction: Reducing agents like sodium borohydride can be used to reduce benzothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzothiazole ring can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, molecular oxygen.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Benzothiazole, 5-(methylthio)- can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

Benzothiazole, 5-(methylthio)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Benzothiazole, 5-(methylthio)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes or interfere with cellular processes, leading to its biological effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Benzothiazole, 5-(methylthio)- can be compared with other benzothiazole derivatives and related compounds:

These compounds share some similarities in their chemical properties and applications but differ in their specific activities and uses. Benzothiazole, 5-(methylthio)- is unique due to the presence of the methylthio group, which can influence its reactivity and biological activity .

Properties

CAS No.

500588-69-2

Molecular Formula

C8H7NS2

Molecular Weight

181.3 g/mol

IUPAC Name

5-methylsulfanyl-1,3-benzothiazole

InChI

InChI=1S/C8H7NS2/c1-10-6-2-3-8-7(4-6)9-5-11-8/h2-5H,1H3

InChI Key

PBVWRZCQZJRSAX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)SC=N2

Origin of Product

United States

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